molecular formula C18H22F3N7OS B2534188 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea CAS No. 2034519-84-9

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea

Cat. No.: B2534188
CAS No.: 2034519-84-9
M. Wt: 441.48
InChI Key: XWFXJPKZOYDOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively. The triazine moiety is linked via a methyl bridge to a urea group, which is further connected to a phenyl ring bearing a trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which may influence bioavailability and target binding .

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N7OS/c1-27(2)15-24-14(25-16(26-15)28-9-3-4-10-28)11-22-17(29)23-12-5-7-13(8-6-12)30-18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFXJPKZOYDOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves a multi-step process, beginning with the formation of the 1,3,5-triazine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. A typical route might involve the following steps:

  • Formation of the triazine ring: : This can be achieved by cyclization reactions of appropriate precursors.

  • Substitution reactions: : Introduction of the dimethylamino and pyrrolidinyl groups under controlled conditions using appropriate reagents.

  • Urea formation: : The final step involves the reaction of the triazine derivative with isocyanates to form the urea linkage.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for yield and purity, often employing catalysts and controlled environments to facilitate the process. Techniques like high-pressure liquid chromatography (HPLC) may be used to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically affecting the sulfur-containing moiety.

  • Reduction: : It can be reduced under specific conditions, leading to changes in its electronic structure and reactivity.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

  • Oxidizing agents: : For oxidation, reagents like hydrogen peroxide or peroxy acids may be used.

  • Reducing agents: : Reductions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions: : Common reagents include halogenating agents and nucleophiles like amines or thiols.

Major Products Formed

The products formed from these reactions vary widely, depending on the specific conditions and reagents used, often resulting in derivatives that retain the core triazine structure but with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated compounds similar to this triazine-based urea for their antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have shown promising results in inhibiting cancer cell growth, suggesting that modifications to the structure can enhance efficacy against specific cancer types .

Compound TypeTarget Cancer Cell LinesActivity
Urea DerivativesNCI-60 Human Cancer Cell LinesPotent antiproliferative activity
Triazine-based CompoundsVarious Cancer TypesPotential inhibitors of tumor growth

Urease Inhibition

Urease is an enzyme linked to several medical conditions such as kidney stones and peptic ulcers. Compounds with a urea structure have been studied for their ability to inhibit urease activity. The incorporation of specific functional groups into the urea framework can significantly enhance its inhibitory potency .

Functional GroupEffect on Urease Inhibition
NitroIncreased potency
ChloroModerate potency
MethylVariable effects

Antimicrobial Properties

Research has indicated that compounds containing triazine and urea functionalities exhibit antimicrobial properties. This application is particularly relevant in the context of developing new antibiotics or antifungal agents, as resistance to existing drugs becomes increasingly common .

Case Study 1: Synthesis and Evaluation of Urea Derivatives

A study synthesized a series of urea derivatives and evaluated their anticancer properties against various cell lines. The findings indicated that structural modifications could lead to enhanced activity against specific cancer types, emphasizing the importance of compound design in drug development .

Case Study 2: Inhibition of Urease by Urea Derivatives

In another investigation, a range of thiourea and urea analogs were synthesized and tested for urease inhibition. The results showed that certain modifications led to significantly improved inhibitory activity compared to traditional urease inhibitors like thiourea, making these compounds potential candidates for treating urease-related conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethylthio group, for example, can enhance the compound's binding affinity to certain targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into two groups:

Urea derivatives with substituted aryl groups (e.g., compounds 11a–11o in ).

Triazine-based urea hybrids (e.g., compounds 12, 15, and 16 in ).

Key Comparisons

Research Findings and Implications

Morpholino-substituted triazines (e.g., compound 12) exhibit lower logP values (~2.2) due to oxygen-rich substituents, favoring aqueous solubility but reducing tissue penetration .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step reactions (similar to ’s methods), but yields may be lower than thiazole-piperazine analogues (e.g., 85–88% in vs. 26–33% in ) due to steric hindrance from pyrrolidinyl groups .

Bioactivity Predictions :

  • Computational clustering () suggests that urea-triazine hybrids with -SCF₃ and pyrrolidinyl groups may cluster with antibacterial agents due to structural similarities to kinase inhibitors and membrane disruptors .
  • Thiazole-piperazine derivatives () show higher synthetic yields but lack triazine-mediated electronic effects, possibly limiting target specificity .

Biological Activity

The compound 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is a complex organic molecule with potential pharmaceutical applications. Its biological activity has garnered interest due to its structural components, which suggest possible interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N6OC_{20}H_{22}N_{6}O, and it includes several functional groups that contribute to its biological activity. The presence of a triazine ring and a trifluoromethyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.

Property Value
Molecular FormulaC20H22N6O
Molecular Weight378.43 g/mol
IUPAC Name1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
Synonyms2034519-65-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this triazine derivative exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance, an investigation into related pyrrolidinone derivatives showed promising results against Staphylococcus aureus and Candida auris, suggesting that the triazine structure may enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study demonstrated that derivatives with similar structural motifs significantly inhibited cell proliferation in A549 human lung cancer cells and MDA-MB-231 breast cancer cells. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell growth and survival. For example, the interaction with specific receptors or enzymes involved in cell signaling pathways may lead to apoptosis in cancer cells. The trifluoromethyl group is hypothesized to enhance binding affinity to these targets due to its electronic properties .

Study on Antimicrobial Efficacy

In a comparative study on antimicrobial agents, the compound demonstrated superior activity against multidrug-resistant strains compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Study on Cytotoxicity

In vitro assays conducted on pancreatic cancer spheroids revealed that certain derivatives of this compound significantly reduced cell viability and inhibited colony formation at concentrations as low as 2 μM. This suggests that structural modifications can lead to enhanced anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.